molecular formula C7H5ClO2 B032906 4-Chlorobenzoic Acid-d4 CAS No. 85577-25-9

4-Chlorobenzoic Acid-d4

Cat. No.: B032906
CAS No.: 85577-25-9
M. Wt: 160.59 g/mol
InChI Key: XRHGYUZYPHTUJZ-RHQRLBAQSA-N
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Description

4-Chlorobenzoic Acid-d4 is a deuterium-labeled derivative of 4-Chlorobenzoic Acid. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C7HD4ClO2, and it has a molecular weight of 160.59 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique isotopic properties.

Mechanism of Action

Target of Action

4-Chlorobenzoic Acid-d4 is a deuterium-labeled version of 4-Chlorobenzoic Acid It’s known that chlorobenzoic acids, including 4-chlorobenzoic acid, are often involved in microbial degradation processes .

Mode of Action

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

The initial reaction involves hydrolytic dehalogenation, yielding 4-hydroxybenzoic acid. This compound is then hydroxylated to protocatechuic acid (PCA), which is subsequently metabolized via the β-ketoadipate pathway .

Pharmacokinetics

It’s known that deuteration can impact the pharmacokinetic and metabolic profiles of drugs . Deuterium substitution can potentially alter the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, thereby affecting its bioavailability .

Result of Action

The deuterium labeling of the compound is used as a tracer for quantitation during the drug development process .

Action Environment

Environmental factors can influence the action of 4-Chlorobenzoic Acid. For instance, factors such as pH, temperature, 4-CBA concentration, and inoculation percentage can affect the biodegradation of 4-Chlorobenzoic Acid by certain bacteria . These factors can potentially influence the action, efficacy, and stability of this compound as well.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobenzoic Acid-d4 can be synthesized through the deuteration of 4-Chlorobenzoic Acid. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterium oxide (D2O) as a deuterium source under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale deuteration of 4-Chlorobenzoic Acid. The process is carried out in specialized reactors designed to handle deuterium gas or deuterium oxide. The reaction conditions, such as temperature and pressure, are optimized to ensure maximum deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzoic Acid-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chlorobenzoic Acid-d4 is widely used in scientific research due to its isotopic labeling. Some key applications include:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for precise tracking and quantification in various studies, making it a valuable tool in fields such as pharmacokinetics and metabolic research .

Biological Activity

4-Chlorobenzoic acid-d4 (C7_7H4_4ClO2_2D4_4) is a deuterated derivative of 4-chlorobenzoic acid, commonly used as a stable isotope in various biological and chemical studies. This compound has garnered attention due to its potential biological activities, particularly in plant defense mechanisms and its implications in medicinal chemistry.

This compound is characterized by the presence of a chlorine atom at the para position of the benzoic acid moiety, along with four deuterium atoms replacing hydrogen atoms. This modification aids in tracing metabolic pathways and understanding the compound's interactions within biological systems.

Plant Defense Mechanisms

Research indicates that 4-chlorobenzoic acid can act as an immune potentiator in plants. A study demonstrated that it promotes cell death in Arabidopsis thaliana, similar to the effects of salicylic acid (SA), which is known for its role in plant defense responses against pathogens. The compound was found to enhance disease resistance against both avirulent and virulent bacterial strains, suggesting its utility in agricultural practices to improve crop resilience .

Table 1: Effects of 4-Chlorobenzoic Acid on Plant Pathogen Resistance

CompoundPathogen ResistanceCell Death Induction
4-Chlorobenzoic AcidYesYes
Salicylic AcidYesYes
ImprimatinC1YesYes

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of 4-chlorobenzoic acid. In animal studies, no significant adverse effects were observed at doses up to approximately 160 mg/kg-day. Histological examinations of liver and kidney tissues did not reveal any toxicological concerns, indicating a favorable safety margin for potential therapeutic applications .

Table 2: Summary of Toxicological Findings

Study ReferenceDose (mg/kg-day)Observations
Kieckebusch et al. (1960)Up to 160No adverse effects
D’eng et al. (1983)UnspecifiedIncreased liver markers, limited data

The mechanism through which 4-chlorobenzoic acid exerts its biological activity appears to involve modulation of signaling pathways related to plant immune responses. It is hypothesized that the compound may act as a partial agonist of SA, influencing gene expression associated with defense mechanisms without significantly altering endogenous SA levels .

Case Studies

  • ImprimatinC Derivatives : In a study exploring the structure-activity relationships of related compounds, it was found that derivatives like ImprimatinC1 and C2 could be metabolized into 4-chlorobenzoic acid, which retained immune-potentiating properties similar to those observed with the parent compounds .
  • Chronic Exposure Studies : Long-term exposure studies in dogs indicated no significant health impacts over extended periods when administered 3 g/day of p-chlorobenzoic acid, suggesting a low risk profile for chronic exposure .

Properties

IUPAC Name

4-chloro-2,3,5,6-tetradeuteriobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHGYUZYPHTUJZ-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301006147
Record name 4-Chloro(~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301006147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85577-25-9
Record name 4-Chloro(~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301006147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 0.380 g of 4-chlorotoluene, 0.027 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (5% by mole relative to 4-chlorotoluene), 5 g of acetic acid and 0.004 g of cobalt(II) acetate.4H2O was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 14 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 4-chlorobenzoic acid in 99% yield at 100% conversion of 4-chlorotoluene.
Quantity
0.38 g
Type
reactant
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0.027 g
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reactant
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cobalt(II) acetate
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0.004 g
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catalyst
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5 g
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Gilman et al., J. Am. Chem. Soc. 1940, 62, 2327f. describes the synthesis of benzoic acid derivatives by lithiation of the corresponding aryl bromides and subsequent carboxylation. The preparation of 2-methylbenzoic acid by reaction of o-bromotoluene with n-butyllithium and subsequent carboxylation with solid CO2 achieves a yield of 83.8%. The reaction of 4-chlorobromobenzene with n-butyllithium and CO2 gives 4-chlorobenzoic acid with a 90% yield.
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2327f
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aryl bromides
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Synthesis routes and methods III

Procedure details

A mixture of 0.380 g of 4-chlorotoluene, 0.027 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (5% by mole relative to 4-chlorotoluene), 5 g of acetic acid and 0.004 g of cobalt(II) acetate.4 H2O was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 14 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 4-chlorobenzoic acid in 99% yield at 100% conversion of 4-chlorotoluene.
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
0.027 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
cobalt(II) acetate
Quantity
0.004 g
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catalyst
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reactant
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Synthesis routes and methods IV

Procedure details

In a 100 gallon stainless steel reactor was charged pinacolone (154.5 kg, 94% pure, 1453 moles), methyltributylammonium chloride (1.09 kg, 75% aqueous solution, 3.47 moles) and water (2.23 kg) and the reactor contents were heated to 40° C. Melted p-chlorobenzaldehyde (109.1 kg, 97.5% pure, 757.1 moles) addition was then started at a rate of 1.82 kg/min (the complete addition therefore took 60 minutes). Ten minutes after the start of the addition of the aldehyde, NaOH (12.36 kg, 50 wt % aqueous solution, 154.5 moles) addition was started at a rate of 0.41 kg/min (the complete addition therefore took 30 minutes). After the addition of the aldehyde was complete, the reactor temperature was increased to 60° C. and heated at that temperature for 3 hours. At that point analysis of the reaction mixture by LC (after negecting the pinacolone and a small amount of p-chlorobenzoic acid formed by air oxidation of the p-chlorobenzaldehyde) indicated that the organic phase contained 96.3% Phenyl aldol and 0.3% unreacted p-chlorobenzaldehyde. The reaction mixture was neutralized with 36% aqueous hydrochloric acid till pH 8.0 and the phases were allowed to settle. The aqueous (lower) phase was discarded and the organic phase was subjected to distillation under reduced pressure to recover all the excess pinacolone. The residue (166.1 kg) was the product Phenyl aldol and was found to be 96.8% pure which translates to a yield of 95.4% based on p-chlorobenzaldehyde.
Quantity
154.5 kg
Type
reactant
Reaction Step One
Quantity
1.09 kg
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catalyst
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Quantity
2.23 kg
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solvent
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109.1 kg
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reactant
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[Compound]
Name
aldehyde
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reactant
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12.36 kg
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aldehyde
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Synthesis routes and methods V

Procedure details

Pinacolone (400.0 g, 94% pure, 3.76 moles), NaOH (40.0 g, 40 wt % in water, 0.40 moles), tetrabutylammonium bromide (6.0 g, 98% pure, 0.018 moles) and water (2.0 g) were charged into a 2 liter oil-jacketed cylindrical reactor fitted with a mechanical stirrer, thermometer, steam-jacketed addition funnel and a reflux condenser. The reactants were heated to 50° C. and then melted p-chlorobenzaldehyde (280.0 g, 98% pure, 1.95 moles) was added to the reaction mixture via the addition funnel uniformly over 30 minutes. After the addition of the aldehyde was complete, the temperature of the reaction mixture was raised to 60° C. and heated at that temperature for 4 hours. Analysis of the reaction mixture by LC (after neglecting the pinacolone and a small amount of p-chlorobenzoic acid formed by air oxidation of the p-chlorobenzaldehyde) indicated that the organic phase contained 96.2% Phenyl aldol and 0.2% unreacted p-chlorobenzaldehyde. The reaction mixture was then neutralized with 50% aqueous sulfuric acid to pH 8.79 and subjected to steam distillation with the oil temperature in the jacket set to 120° C. to recover all the excess pinacolone. The phases were allowed to settle and the lower (aqueous) phase was discarded. The upper (organic) phase was collected as the product Phenyl aldol.
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400 g
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40 g
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6 g
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2 g
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280 g
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reactant
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aldehyde
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